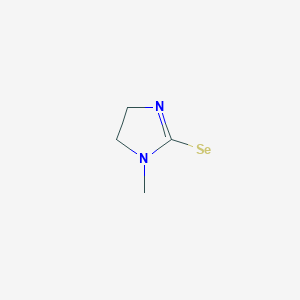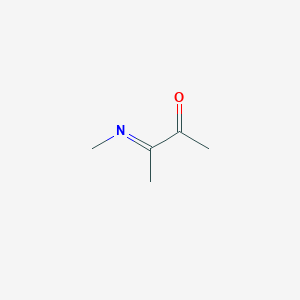
2-(Methylimino)-3-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylimino)-3-butanone is an organic compound with the molecular formula C5H9NO. It is a ketone with an imine group, making it an interesting subject for various chemical reactions and applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methylimino)-3-butanone can be synthesized through several methods. One common method involves the reaction of methylamine with 3-butanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylimino)-3-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted ketones and imines.
Applications De Recherche Scientifique
2-(Methylimino)-3-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Methylimino)-3-butanone involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in many chemical reactions. The compound’s reactivity is influenced by the electronic properties of the ketone and imine groups, which can participate in various pathways depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylimino)-1-phenyl-1-propanol
- 2-(Methylimino)-1-phenyl-1-propanone
- 2-(Methylimino)-3-pentanone
Uniqueness
2-(Methylimino)-3-butanone is unique due to its specific structure, which combines a ketone and an imine group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis
Propriétés
Numéro CAS |
69081-06-7 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
3-methyliminobutan-2-one |
InChI |
InChI=1S/C5H9NO/c1-4(6-3)5(2)7/h1-3H3 |
Clé InChI |
OOHOSYBQJASBQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



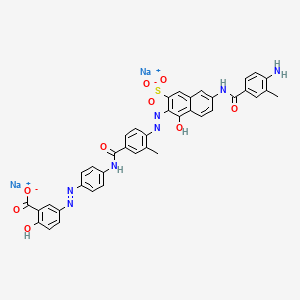
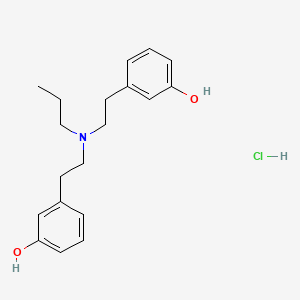
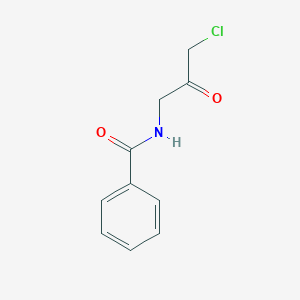
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
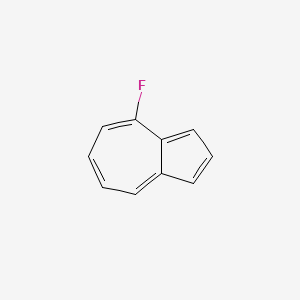
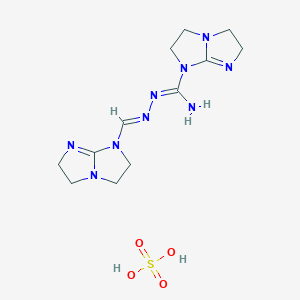
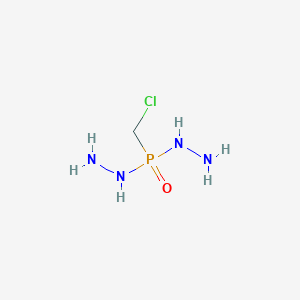

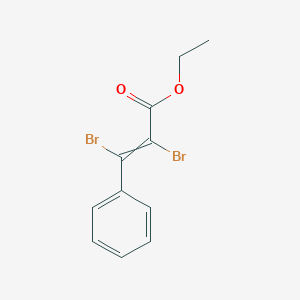
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
